2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one is a specialized organic compound characterized by its distinct chemical structure which includes a nitro group, a benzene ring fused with an oxazine ring, and two methyl groups. This compound exhibits unique properties that make it an area of interest in various scientific fields such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one can be synthesized through a multi-step process involving:
Formation of the Benzoxazine Ring: Starting with ortho-nitroaniline, the compound undergoes condensation with formaldehyde and an appropriate alcohol under acidic conditions to form the benzoxazine ring.
Methylation: The resulting product from the initial step is then subjected to methylation using methyl iodide in the presence of a strong base like potassium carbonate to introduce the two methyl groups at the 2-position.
Industrial Production Methods: In an industrial context, the production of this compound is typically performed in large reactors where the steps above are scaled up. Continuous flow methods and advanced catalytic systems are often employed to increase yield and efficiency while ensuring product purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one participates in several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidative processes can modify the oxazine ring, although these reactions are typically less common due to the stability of the ring system.
Substitution: Electrophilic substitution can occur on the benzene ring, particularly facilitated by the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions: Common reagents used in these reactions include:
Hydrogen gas with palladium catalyst: for reduction.
Chlorinating agents: for halogenation reactions.
Strong acids: such as sulfuric acid for nitration and other electrophilic aromatic substitution reactions.
Major Products: The major products of these reactions include derivatives with modified functional groups, such as 2,2-Dimethyl-6-amino-2H-benzo[B][1,4]oxazin-3(4H)-one from the reduction of the nitro group.
Scientific Research Applications
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives can be utilized in the development of bioactive molecules and probes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Applied in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
Mechanism and Pathways: The biological activity of 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one, where applicable, is often mediated by its interaction with specific molecular targets. The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can bind to cellular targets. The precise mechanism of action depends on the specific application and the molecular context in which it is used.
Molecular Targets: Common molecular targets include enzymes and receptors where the compound or its derivatives can act as inhibitors or modulators, affecting biochemical pathways and physiological processes.
Comparison with Similar Compounds
Comparison and Uniqueness: When comparing 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one to similar compounds, its unique combination of a nitro group and the oxazine ring system stands out. This confers distinct reactivity patterns and potential biological activities not typically seen in related structures.
Similar Compounds: Similar compounds include:
2-Nitrobenzoxazines: Structurally similar but without the additional methyl groups.
Nitroaniline derivatives: Share the nitro functionality but differ in ring structure.
Oxazine derivatives: Various oxazine compounds that differ by the substituents on the ring or additional functional groups.
Each of these compounds exhibits different chemical and biological properties, offering a range of uses across scientific disciplines.
Properties
IUPAC Name |
2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXZRZGZJZYBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443099 | |
Record name | 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85160-84-5 | |
Record name | 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85160-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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